4-Bromo-1-(4-fluorophenyl)butan-1-one
Overview
Description
4-Bromo-1-(4-fluorophenyl)butan-1-one is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of biologically active compounds. The presence of both bromine and fluorine atoms in the molecule suggests that it could be involved in various chemical reactions, particularly those involving halogenated intermediates.
Synthesis Analysis
The synthesis of halogenated compounds like 4-Bromo-1-(4-fluorophenyl)butan-1-one often involves the use of base-promoted elimination reactions. For instance, the base-promoted elimination of hydrogen fluoride from similar compounds has been studied using different bases such as formate, acetate, and imidazole . These studies provide insights into the mechanisms of such reactions, which are relevant for the synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one. Additionally, practical syntheses of related compounds, such as 2-Fluoro-4-bromobiphenyl, have been reported, which could inform the synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one . These methods may involve diazotization and coupling reactions, as well as considerations for the cost and safety of the reagents used .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations, such as density functional theory (DFT) . These studies can provide valuable information on the geometric parameters, stability, and electronic properties of 4-Bromo-1-(4-fluorophenyl)butan-1-one. For example, the HOMO-LUMO analysis can be used to determine charge transfer within the molecule, which is crucial for understanding its reactivity .
Chemical Reactions Analysis
The chemical reactivity of 4-Bromo-1-(4-fluorophenyl)butan-1-one can be inferred from studies on similar compounds. For example, the E1cB mechanism has been demonstrated for the base-promoted HF elimination from related structures . This knowledge can be applied to predict the behavior of 4-Bromo-1-(4-fluorophenyl)butan-1-one in similar conditions. Furthermore, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one provides an example of a multi-step synthesis involving nitration, chlorination, and condensation reactions that could be relevant to the chemical transformations of 4-Bromo-1-(4-fluorophenyl)butan-1-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1-(4-fluorophenyl)butan-1-one can be deduced from related compounds. For instance, the use of spectroscopic techniques such as FTIR, NMR, and UV-Visible has been employed to characterize the structure of similar molecules . Additionally, thermal analysis techniques like TGA and DTA can provide information on the decomposition and melting points, which are important for the practical handling and application of the compound . Molecular docking studies of related structures suggest potential biological activities, which could also be relevant for 4-Bromo-1-(4-fluorophenyl)butan-1-one .
Scientific Research Applications
Synthesis and Antitumor Activity
4-Bromo-1-(4-fluorophenyl)butan-1-one has been utilized in the synthesis of various compounds with potential antitumor activities. For instance, a derivative was synthesized and showed good antitumor activity against the Hela cell line, indicating its potential in cancer research (Peng, 2012).
Intermediate in Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of many biologically active compounds. One example is its role in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound important in further chemical research (Wang et al., 2016).
Electrooptical Properties
In the field of electrooptics, derivatives of 4-Bromo-1-(4-fluorophenyl)butan-1-one have been shown to have useful electrooptical properties. This is seen in the synthesis of certain esters that demonstrate low injected smectic tendencies, useful in electrooptical applications (Gray & Kelly, 1981).
Applications in Fluorescence and Nanoparticle Research
The compound has also been used in the development of bright and enduring fluorescence nanoparticles. These particles, synthesized using heterodifunctional polyfluorene building blocks, exhibited high fluorescence quantum yields and could be tuned to longer wavelengths (Fischer, Baier, & Mecking, 2013).
Anticancer Sigma Ligands
Research into sigma ligands for cancer treatment has also involved 4-Bromo-1-(4-fluorophenyl)butan-1-one. Some derivatives of this compound have shown preferential binding at the sigma-2 receptor and inhibited several cancer cell lines, demonstrating its potential in developing anticancer drugs (Asong et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJJFZLWAEERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484435 | |
Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-fluorophenyl)butan-1-one | |
CAS RN |
40132-01-2 | |
Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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